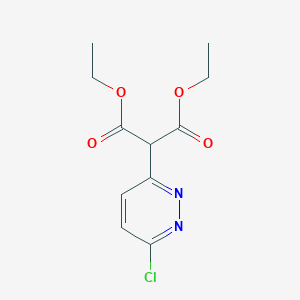
Diethyl 2-(6-chloropyridazin-3-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(6-chloropyridazin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a diethyl malonate moiety at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate typically involves the reaction of 6-chloropyridazine with diethyl malonate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(6-chloropyridazin-3-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups in the malonate moiety can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as piperidine.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Hydrolysis: Diethyl malonate derivatives with carboxylic acid groups.
Condensation Reactions: Complex organic molecules with extended conjugation or ring systems.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(6-chloropyridazin-3-yl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(6-chloropyridazin-3-yl)malonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the chlorine atom and the malonate moiety can influence its binding affinity and selectivity towards these molecular targets. Detailed studies on its mechanism of action are often conducted using techniques such as molecular docking and enzyme assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(6-chloropyridazin-3-yl)malonate is unique due to the presence of the 6-chloropyridazine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and potential pharmaceuticals .
Eigenschaften
Molekularformel |
C11H13ClN2O4 |
|---|---|
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
diethyl 2-(6-chloropyridazin-3-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
GATVORHVBUOUFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















